4-Bromopyridazine

描述

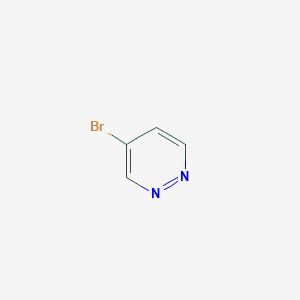

4-Bromopyridazine is an organic compound with the chemical formula C4H3BrN2 It is a heterocyclic compound that contains a pyridazine ring with a bromine atom attached to it

准备方法

Synthetic Routes and Reaction Conditions

4-Bromopyridazine can be synthesized through several methods. One common method involves the bromination of pyridazine. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the specific method used .

Industrial Production Methods

In industrial settings, this compound is often produced using 3,6-dichloropyridazine as a starting material. The process involves a series of steps, including halogen exchange reactions and purification processes to obtain the desired product .

化学反应分析

Preparation of 4-Bromopyridazine

Industrial preparation method:

- React 3,6-dichloro-pyridazine with chlorine at 80-160°C to produce 3,4,6-trichloropyridazine .

- React 3,4,6-trichloropyridazine with NaOH solution, followed by recrystallization with dehydrated alcohol to yield 3,6-bis-chloro-4-hydroxyl pyridazine .

- Add 3,6-bis-chloro-4-hydroxyl pyridazine to anhydrous methanol with sodium hydroxide and a palladium carbon catalyst under hydrogen atmosphere to obtain 4-hydroxyl pyridazine .

- React 4-hydroxyl pyridazine with tribromo oxygen phosphorus, followed by neutralization, extraction, and purification to obtain this compound .

Reactions of this compound

This compound can undergo various chemical reactions, including:

- Cross-coupling reactions : this compound can be used as a starting material for preparing 3-aminopyridazines via amination and Palladium(0) cross-coupling reactions under microwave irradiation .

- Aryl halide isomerization : Base-catalyzed isomerization of aryl halides has been utilized to achieve the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines . Mechanistic studies suggest the isomerization of 3-bromopyridines to 4-bromopyridines proceeds via pyridyne intermediates, with 4-substitution selectivity driven by a facile aromatic substitution reaction .

- One-flow operation : 4-Bromopyridine, which can be converted into valuable compounds, is often available as a hydrochloride salt due to its low stability . To streamline its preparation and reaction, multiple operations such as desalting with a base, separation of the aqueous layer, and subsequent halogen-lithium exchange reaction can be integrated into a single flow reaction . This method allows for reactions to be completed rapidly, often with higher yields than conventional methods, because the subsequent reaction can be performed immediately after the generation of unstable 4-bromopyridine .

- Reactions with nucleophiles : The reaction between ammonia and 3,4-dibromopyridine is a nucleophilic aromatic substitution reaction (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring deactivates it, making it susceptible to nucleophilic attack. Ammonia preferably attacks the carbon at the 4-position, leading to the displacement of bromine and the formation of a Meisenheimer intermediate. Aromaticity is restored upon the departure of bromine .

科学研究应用

Medicinal Chemistry

Cancer Treatment

4-Bromopyridazine derivatives are being studied as radiosensitizers, which enhance the efficacy of ionizing radiation in cancer therapies. Research indicates that these compounds can induce DNA interstrand cross-links, leading to increased radiosensitivity in tumor cells. This mechanism is crucial for improving the outcomes of radiotherapy, especially in resistant tumor types.

Cardiovascular Pharmacology

Compounds derived from this compound have shown promise as potassium channel activators and antihypertensive agents. These derivatives can facilitate vasodilation and reduce blood pressure by activating specific potassium channels, making them potential candidates for treating hypertension and related cardiovascular diseases.

Neurological Applications

Analogues of this compound, such as 4-aminopyridine, are employed in treating neurological disorders like multiple sclerosis. These compounds enhance neurotransmitter release at the neuromuscular junction, improving motor function in affected patients.

Drug Discovery

This compound plays a significant role in the development of kinase inhibitors and other therapeutic agents. Its structural characteristics allow it to serve as a scaffold for designing new drugs targeting various biological pathways involved in diseases such as cancer and inflammation .

Synthetic Methodologies

Covalent Inhibitors Development

Research has identified this compound as a "switchable electrophile" for developing covalent inhibitors targeting enzymes like dimethylarginine dimethylaminohydrolase (DDAH). Its reactivity can be enhanced through protonation, allowing selective targeting of specific residues within the enzyme's active site .

Aryl Halide Isomerization

Recent studies have demonstrated that this compound can undergo base-catalyzed isomerization to facilitate selective etherification, hydroxylation, and amination reactions. This method allows for efficient synthesis of 4-substituted pyridines from more readily available 3-bromopyridines, enhancing the utility of these compounds in organic synthesis .

Case Study 1: Radiosensitization in Cancer Therapy

A study explored the efficacy of a novel this compound derivative as a radiosensitizer in vitro and in vivo. The compound was shown to significantly enhance the sensitivity of tumor cells to radiation therapy compared to controls. This study underscores the potential of this compound in improving treatment outcomes for cancer patients.

Case Study 2: Antihypertensive Activity

In a pharmacological evaluation, several derivatives of this compound were tested for their effects on blood pressure regulation. The results indicated that certain compounds exhibited significant antihypertensive activity through potassium channel activation, suggesting their potential use in developing new antihypertensive medications.

作用机制

The mechanism of action of 4-Bromopyridazine and its derivatives involves interaction with specific molecular targets and pathways. For example, in cancer treatment, these compounds can induce DNA interstrand cross-links, leading to enhanced radiosensitivity of tumor cells. In cardiovascular applications, they activate potassium channels, leading to vasodilation and reduced blood pressure.

相似化合物的比较

4-Bromopyridazine can be compared with other similar compounds, such as:

- 3-Bromopyridazine

- 2-Bromopyrazine

- 4-Bromopyrimidine

- 5-Bromopyrimidine

These compounds share similar structural features but differ in their specific chemical properties and applications. For instance, 3-Bromopyridazine and 4-Bromopyrimidine are used in different types of coupling reactions and have distinct biological activities .

This compound stands out due to its unique combination of chemical reactivity and potential therapeutic applications, making it a valuable compound in various fields of research.

生物活性

4-Bromopyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound (CHBrN) is characterized by a pyridazine ring with a bromine substituent at the 4-position. This structure contributes to its unique reactivity and biological properties. The compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 for oral exposure, indicating potential toxicity at certain concentrations.

The biological activity of this compound is mediated through various mechanisms:

- Covalent Modification : It acts as a "switchable electrophile," selectively targeting cysteine residues in proteins, which can lead to the inhibition of specific enzymes like dimethylarginine dimethylaminohydrolase (DDAH) .

- Induction of DNA Damage : In cancer treatment, it enhances radiosensitivity by inducing DNA interstrand cross-links, which can increase the efficacy of ionizing radiation against tumor cells.

- Potassium Channel Activation : In cardiovascular pharmacology, derivatives have been shown to activate potassium channels, promoting vasodilation and reducing blood pressure.

Cancer Treatment

This compound and its derivatives are being explored as potential radiosensitizers in cancer therapy. Research indicates that these compounds can enhance the effects of radiation therapy by increasing the susceptibility of tumor cells to DNA damage. For instance, studies have shown that certain derivatives effectively induce apoptosis in cancer cell lines by disrupting cellular homeostasis .

Cardiovascular Pharmacology

Compounds derived from this compound have demonstrated antihypertensive properties. They function by activating potassium channels, leading to vasodilation. This mechanism is particularly relevant in the treatment of hypertension and related cardiovascular conditions.

Neurological Applications

Some analogs of this compound are investigated for their potential use in treating neurological disorders such as multiple sclerosis. These compounds may enhance neuronal function by modulating ion channel activity.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Bromopyridazine | CHBrN | Similar to this compound but with different reactivity profiles. |

| 2-Bromopyrazine | CHBrN | Exhibits different pharmacological properties; used in various coupling reactions. |

| 4-Bromopyrimidine | CHBrN | Notable for its role in drug discovery as kinase inhibitors. |

This table illustrates how variations in substitution can lead to distinct biological activities among related compounds.

Case Studies and Research Findings

- Radiosensitization in Cancer Cells : A study demonstrated that this compound derivatives significantly increased the sensitivity of cancer cells to radiation therapy through enhanced DNA damage mechanisms .

- Potassium Channel Activation : Research on cardiovascular applications highlighted that certain derivatives could lower blood pressure effectively in hypertensive animal models through potassium channel activation.

- Covalent Inhibition Mechanism : A detailed mechanistic study showed that this compound modifies DDAH via S-pyridinylation, leading to enzyme inactivation and subsequent biological effects .

属性

IUPAC Name |

4-bromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJSAOCTEXRSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591488 | |

| Record name | 4-Bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115514-66-4 | |

| Record name | 4-Bromopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115514-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine, 4-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a significant application of 4-Bromopyridazine in chemical biology research?

A: this compound has been identified as a promising "switchable electrophile" for developing covalent inhibitors. [] Specifically, it demonstrates activity against dimethylarginine dimethylaminohydrolase (DDAH). [] Its reactivity is enhanced upon protonation, allowing for selective targeting of specific residues in enzymes. []

Q2: How does this compound interact with its target DDAH?

A: Research indicates that this compound inactivates DDAH through covalent modification of an active site cysteine residue. [] This occurs via S-pyridinylation, facilitated by a neighboring aspartic acid residue within the enzyme's active site. []

Q3: Can the reactivity of this compound analogs be modified?

A: Yes, studies have shown that modifying the leaving group's pKa in this compound analogs can significantly influence their reactivity. [] This tunability makes these compounds attractive for developing targeted covalent inhibitors with enhanced selectivity profiles.

Q4: What are the advantages of the industrial preparation method of this compound described in the research?

A: The research highlights an industrial preparation method for this compound that utilizes 3,6-dichloropyridazine as the starting material. [] This method involves four distinct steps and is advantageous due to its high yield, short reaction pathway, and readily available starting materials. []

Q5: Beyond its use as a "switchable electrophile," how else can this compound be utilized in synthetic chemistry?

A: this compound serves as a versatile building block for synthesizing various substituted 3-aminopyridazines. [] This is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. [] These reactions allow for the introduction of diverse substituents at the 4-position of the pyridazine ring, expanding the possibilities for creating new compounds with potentially valuable biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。